molecular formula C22H27N3O5S B2910395 Methyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate CAS No. 946370-02-1

Methyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate

Cat. No.: B2910395
CAS No.: 946370-02-1
M. Wt: 445.53
InChI Key: MNUTTYBCFXDLNF-UHFFFAOYSA-N
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Description

Methyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate is a synthetic organic compound characterized by a methyl benzoate backbone functionalized with an acetamide-linked thiadiazinan ring system. The thiadiazinan moiety is substituted with a 2,5-dimethylbenzyl group and features two sulfonyl (1,1-dioxido) groups, which confer unique electronic and steric properties. Its synthesis likely involves multi-step reactions, including amide coupling and sulfonation, as inferred from analogous compounds .

Properties

IUPAC Name

methyl 2-[[2-[6-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-16-9-10-17(2)18(13-16)14-24-11-6-12-25(31(24,28)29)15-21(26)23-20-8-5-4-7-19(20)22(27)30-3/h4-5,7-10,13H,6,11-12,14-15H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUTTYBCFXDLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCCN(S2(=O)=O)CC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of benzoate derivatives with heterocyclic substitutions. Below is a comparative analysis with structurally related sulfonylurea herbicides and heterocyclic benzoates, emphasizing key differences in structure, activity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Heterocycle Key Substituents Primary Use/Activity
Methyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate Benzoate 1,2,6-Thiadiazinan (sulfonated) 2,5-Dimethylbenzyl, acetyl amino Not explicitly reported; inferred agrochemical potential
Metsulfuron-methyl ester Benzoate 1,3,5-Triazin-2-yl Methoxy, methyl ALS inhibitor herbicide (cereals, pastures)
Ethametsulfuron methyl ester Benzoate 1,3,5-Triazin-2-yl Ethoxy, methylamino ALS inhibitor herbicide (oilseed crops)
Triflusulfuron methyl ester Benzoate 1,3,5-Triazin-2-yl Trifluoroethoxy, dimethylamino Broadleaf weed control in sugar beets

Key Observations:

Heterocyclic Diversity : Unlike triazine-based sulfonylureas (e.g., metsulfuron-methyl), the target compound features a 1,2,6-thiadiazinan ring. This sulfur-containing heterocycle may alter metabolic stability and binding affinity compared to nitrogen-rich triazines .

Sulfonyl Groups : The 1,1-dioxido (sulfonyl) groups in the thiadiazinan ring mirror the sulfonylurea bridge in ALS inhibitors but are positioned differently, suggesting divergent mechanisms of action.

Research Findings and Mechanistic Insights

While direct studies on this compound are scarce, inferences can be drawn from analogs:

  • Agrochemical Potential: Sulfonylurea herbicides (e.g., metsulfuron-methyl) inhibit acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in plants. The target compound’s sulfonyl groups and aromatic substituents may enable similar enzyme interactions, though its thiadiazinan core could affect target specificity .
  • Synthetic Challenges: The synthesis of such compounds typically requires precise control over sulfonation and amidation steps, as seen in the preparation of related benzoimidazole derivatives (e.g., ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate) .
  • Toxicity and Selectivity : Triazine-based herbicides are selective due to differential plant metabolism. The 2,5-dimethylbenzyl group in the target compound might confer selectivity toward specific weeds, but this requires validation.

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